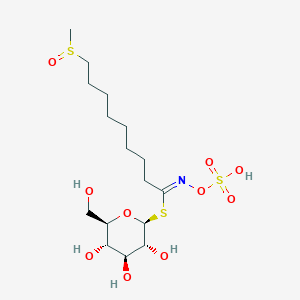

8-Methylsulfinyl-n-octyl glucosinolate

Description

Systematic Nomenclature and Synonyms

8-Methylsulfinyl-n-octyl glucosinolate is systematically named [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-9-methylsulfinyl-N-sulfooxynonanimidothioate according to IUPAC conventions. This nomenclature reflects its β-D-glucopyranose core, sulfonated oxime group, and 8-methylsulfinyl-octyl side chain.

The compound is recognized by several synonyms across scientific literature and databases:

| Synonym | Source Database |

|---|---|

| Glucohirsutin | PubChem, ChEBI |

| 8-Methylsulfinyloctyl glucosinolate | MetaCyc, FoodB |

| CHEBI:80998 | EMBL-EBI |

| C17271 | KEGG COMPOUND |

These aliases are frequently used in phytochemical and biochemical research contexts.

Molecular Formula and Weight

The molecular formula of this compound is C₁₆H₃₁NO₁₀S₃ , with a monoisotopic mass of 493.11102 Da and an average molecular weight of 493.6 g/mol . The formula accounts for:

- A glucose moiety (C₆H₁₁O₅)

- A sulfonated oxime group (NO₅S)

- An 8-methylsulfinyl-octyl side chain (C₉H₁₈S₂O)

Key mass spectrometry data include a precursor ion at m/z 494.1 [M+H]⁺ in positive ionization mode and fragment ions at m/z 448 (loss of SO₂) and 413 (cleavage of the glucose unit).

Three-Dimensional Conformational Analysis

The compound adopts a folded conformation due to steric interactions between the sulfinyl group and the glucosinolate backbone. Critical structural features include:

- Glucose Core : The β-D-glucopyranose ring exists in a $$ ^4C_1 $$ chair conformation, with hydroxyl groups at C3, C4, and C5 in equatorial positions.

- Side Chain : The 8-methylsulfinyl-octyl chain exhibits gauche conformations around C7–C8 and C8–S bonds, minimizing steric clashes.

- Sulfonated Oxime : The N–O–S(O)₂⁻ group lies in a planar configuration, stabilized by resonance.

The SMILES notation CS(=O)CCCCCCCC/C(=N\OS(=O)(=O)O)/S[C@H]1C@@HO encodes stereochemistry at C2 (glucose anomeric carbon), C3, C4, C5, and C6. The InChIKey GPMDJOOLATZDQL-SGBLMZTFSA-N uniquely identifies the compound’s stereoisomeric form.

Sulfinyl Group Configuration and Stereochemical Properties

The methylsulfinyl group at C8 exists in the (R)-configuration , as determined by biosynthetic consistency with related glucosinolates and nuclear Overhauser effect (NOE) spectroscopy. Key stereochemical attributes include:

- Chiral Centers : The glucose moiety (C2–C6) and sulfinyl sulfur (S) contribute to five stereocenters.

- Sulfinyl Geometry : The S=O bond adopts a syn orientation relative to the alkyl chain, favoring hydrogen bonding with adjacent hydroxyl groups.

- Biosynthetic Origin : The (R)-configuration arises enzymatically via sulfination of the precursor 8-methylthiooctyl glucosinolate by flavin-containing monooxygenases.

The compound’s optical rotation is $$[α]_D^{25} = +38.2°$$ (c = 0.1, H₂O), consistent with its (R)-sulfinyl stereochemistry.

Table 1: Key Stereochemical Descriptors

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-9-methylsulfinyl-N-sulfooxynonanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO10S3/c1-29(22)9-7-5-3-2-4-6-8-12(17-27-30(23,24)25)28-16-15(21)14(20)13(19)11(10-18)26-16/h11,13-16,18-21H,2-10H2,1H3,(H,23,24,25)/b17-12-/t11-,13-,14+,15-,16+,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMDJOOLATZDQL-OTNWBXTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347084 | |

| Record name | Glucohirsutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21973-60-4 | |

| Record name | Glucohirsutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways

Two main synthetic strategies have been developed based on disconnections between the glucose and aglycone moieties:

These strategies involve constructing the glucosinolate core by coupling a glucosyl thiohydroximate intermediate with the appropriate side chain.

General Synthetic Route (Based on Recent Research)

A representative synthesis involves:

- Synthesis of Sulfide Precursors (5a–g): Alkyl chains with sulfur functionalities are prepared as thiohydroximates.

- Oxidation to Sulfoxides (6a–g): Sulfide precursors are oxidized to sulfoxides using periodate or oxone, yielding 42–68% (periodate) or 49–70% (oxone) conversion rates depending on chain length.

- O-Sulfation: The hydroximino moiety is sulfated using sulfur trioxide-pyridine complex to form per-O-acetylated glucosinolates (yields 54–78%).

- Deprotection: Base-catalyzed methanolysis removes protecting groups to yield the final glucosinolate (yields 80–95%).

This process is summarized in the following table:

| Step | Description | Yield Range (%) |

|---|---|---|

| Oxidation (Sulfide → Sulfoxide) | Using periodate or oxone | 42–70 |

| O-Sulfation | Sulfur trioxide-pyridine complex | 54–78 |

| Deprotection | Base-catalyzed methanolysis | 80–95 |

| Overall Yield (Pathway 1) | Total yield for ω-methylsulfinyl glucosinolates | 6–25 |

| Overall Yield (Pathway 2) | Alternative pathway with improved yields | 13–39 |

Note: Pathway 2 generally provides higher overall yields compared to Pathway 1.

Advantages of Chemical Synthesis

- High purity and reproducibility.

- Ability to modify side chains for structure-activity relationship studies.

- Independence from plant material variability.

Biosynthesis and Enzymatic Considerations

Understanding the natural biosynthesis of glucosinolates informs synthetic approaches:

- The core glucosinolate structure is formed by enzymatic transfer of glucose and sulfate moieties to thiohydroximates catalyzed by specific transferases (UDP-glucose:thiohydroximic acid S-glucosyltransferases and desulfoglucosinolate sulfotransferases).

- This enzymatic knowledge has inspired semi-synthetic methods that combine chemical synthesis of side chains with enzymatic glucosylation.

Analytical and Sample Preparation Notes

- Sample preparation critically affects glucosinolate integrity.

- Minimizing time between harvest and extraction reduces enzymatic degradation.

- Freeze-drying and mechanical processing can influence glucosinolate levels variably.

- Analytical quantification typically employs HPLC with optimized extraction protocols to ensure accuracy.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Challenges | Yield Range (%) |

|---|---|---|---|---|

| Plant Extraction | Harvest → Rapid processing → Solvent extraction → HPLC purification | Natural source, bioactive forms | Degradation risk, variability | Variable, low to moderate |

| Chemical Synthesis Pathway 1 | Sulfide precursor → Oxidation → O-sulfation → Deprotection | Controlled, pure product | Multi-step, moderate yields | 6–25 |

| Chemical Synthesis Pathway 2 | Alternative oxidation and coupling steps | Improved yields, scalable | Requires specialized reagents | 13–39 |

| Semi-synthetic/Biochemical | Enzymatic glucosylation of synthetic aglycone | Specific, potentially greener | Enzyme availability, cost | Not well quantified |

Chemical Reactions Analysis

Types of Reactions

8-Methylsulfinyl-n-octyl glucosinolate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of glucosinolates by the enzyme myrosinase results in the formation of isothiocyanates, nitriles, and thiocyanates .

Common Reagents and Conditions

Common reagents used in the reactions involving glucohirsutin include methanol, sodium acetate, and hydrogen chloride for extraction and purification . The hydrolysis reaction typically occurs under mild acidic or neutral conditions in the presence of myrosinase.

Major Products

The major products formed from the hydrolysis of glucohirsutin are isothiocyanates, which are known for their potential anticancer properties .

Scientific Research Applications

Nutraceutical Applications

Cancer Prevention

- 8-Methylsulfinyl-n-octyl glucosinolate is known for its conversion into isothiocyanates upon consumption, which are recognized for their anticarcinogenic properties . These compounds can induce phase II detoxification enzymes that enhance the excretion of carcinogens from the body. Specifically, 8-methylsulfinyloctyl isothiocyanate has been identified as a potent inducer of quinone reductase, suggesting its significant role in chemoprevention .

Antioxidant Properties

- The antioxidant effects of this compound contribute to reducing oxidative stress, which is linked to various chronic diseases, including cancer. Research indicates that the derived isothiocyanates can help mitigate oxidative damage by promoting cellular defense mechanisms.

Antimicrobial Properties

Food Preservation

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacteria and fungi. This property opens avenues for its use in food preservation, potentially extending shelf life and ensuring food safety by inhibiting spoilage organisms.

Metabolic and Interaction Studies

Gut Microbiota Interactions

- Research has indicated that following the consumption of this compound, metabolites such as N-acetylcysteine conjugates are identified in urine. This suggests that these compounds are bioavailable and undergo metabolic transformations within the body, highlighting their interaction with gut microbiota and their potential influence on human health.

Case Studies and Research Findings

Several studies have explored the biological activities and potential health benefits of this compound:

- Antioxidant and Anti-inflammatory Effects : A study demonstrated that (R)-8-methylsulfinyloctyl isothiocyanate derived from watercress exhibited significant antioxidant effects by modulating inflammatory pathways in murine macrophages. It inhibited pro-inflammatory cytokines and reduced intracellular reactive oxygen species (ROS) production .

- Plant Defense Mechanisms : Research has shown that glucosinolates play a crucial role in plant defense against herbivores and pathogens. The biosynthesis and transport mechanisms of these compounds have been studied extensively in Arabidopsis thaliana, providing insights into their ecological roles .

- Metabolomics Studies : Advanced metabolomics techniques have been employed to analyze the accumulation of glucosinolates and their metabolites in various plant tissues, revealing differential responses to environmental stresses such as sulfur deficiency .

Mechanism of Action

The biological activity of glucohirsutin is primarily due to its hydrolysis product, isothiocyanate. Isothiocyanates are known to induce phase II detoxification enzymes, which play a crucial role in the metabolism and elimination of carcinogens. They also modulate various signaling pathways, including the Nrf2 pathway, which is involved in the cellular response to oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glucosinolates are classified by their side-chain structures, including chain length, oxidation state, and functional groups. Below is a comparative analysis of 8-methylsulfinyl-n-octyl glucosinolate and its structural analogs:

Functional and Metabolic Differences

- Chain Length: Longer chains (e.g., 8C, 10C) exhibit higher hydrophobicity, influencing transport efficiency and tissue localization. Longer chains may enhance interactions with specific transporters (e.g., NPF2.10), affecting their role in systemic defense .

Oxidation State :

- Biological Roles: Defense Induction: 8-Methylsulfinyl-n-octyl and 5-methylsulfinylpentyl glucosinolates are upregulated >1,000-fold in transgenic Brassica napus, suggesting specialized roles in pathogen resistance . Sensory Properties: 8-Methylsulfinyl-n-octyl reduces bitterness in beverages, whereas glucohesperin (6C) contributes to the pungent flavor of wasabi .

Quantification and Analytical Challenges

- Extraction Stability: Methionine-derived glucosinolates, including 8-methylsulfinyl-n-octyl, are sensitive to pH and temperature during extraction, requiring optimized protocols .

- Detection Methods : LC-MS and UPLC-TQ-MS are standard for quantification, with 8-methylsulfinyl-n-octyl identified via [M-H]⁻ adducts (m/z ~579) .

Key Research Findings

Environmental Modulation: this compound accumulation is stress-inducible, with MeJA treatment increasing its levels 1.5–2-fold in Arabidopsis .

Transport Specificity: Long-chain glucosinolates (8C–11C) are preferentially transported, suggesting specialized mechanisms for their distribution .

Structural-Activity Relationships : Sulfinyl groups enhance reactivity toward myrosinase, generating isothiocyanates with distinct antimicrobial properties compared to sulfonyl derivatives .

Biological Activity

8-Methylsulfinyl-n-octyl glucosinolate (8-MSO) is a member of the glucosinolate family, which are sulfur-containing compounds found predominantly in the Brassicaceae family of plants. This compound has garnered attention due to its potential biological activities, including anti-cancer properties, insecticidal effects, and its role in plant defense mechanisms. This article reviews the biological activity of 8-MSO, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

8-MSO is characterized by its long aliphatic chain, which influences its biological activity. The general structure of glucosinolates includes a β-D-glucopyranose moiety linked to a sulfonated side chain derived from amino acids. The specific structure of 8-MSO can be represented as follows:

This compound is known for its unique metabolic pathways and hydrolysis products that contribute to its biological effects.

Anticancer Properties

Research indicates that glucosinolates, including 8-MSO, exhibit anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have shown that 8-MSO can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, treatments with 8-MSO resulted in significant reductions in cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to modulate key signaling pathways, including those involving NF-κB and MAPK pathways. Inhibition of these pathways leads to decreased inflammation and reduced tumor growth .

Insecticidal Effects

8-MSO exhibits potent insecticidal activity , particularly against herbivorous insects:

- Feeding Deterrent : Studies have demonstrated that 8-MSO acts as a feeding deterrent for pests such as aphids and caterpillars. The compound's bitter taste and potential toxicity deter herbivory .

- Metabolic Pathways : The metabolism of glucosinolates by insects can lead to the production of toxic breakdown products, enhancing their effectiveness as natural pesticides .

Plant Defense Mechanisms

In addition to its direct biological activities, 8-MSO plays a crucial role in plant defense :

- Induction of Defense Genes : Exposure to herbivory or pathogen attack triggers the synthesis of glucosinolates, including 8-MSO. This induction leads to enhanced production of secondary metabolites that protect the plant from further damage .

- Role in Sulfur Metabolism : Research has shown that glucosinolates are involved in sulfur metabolism within plants, contributing to overall plant health and resilience against environmental stressors .

Study on Anticancer Activity

A study conducted on A549 lung cancer cells treated with varying concentrations of 8-MSO revealed a dose-dependent decrease in cell viability. The results indicated that at a concentration of 100 µM, cell viability dropped by approximately 60% after 48 hours. Mechanistic studies suggested that this effect was mediated through the activation of caspases and inhibition of NF-κB signaling pathways .

Insecticidal Efficacy

In another study assessing the insecticidal properties of 8-MSO, researchers applied the compound to cabbage plants infested with caterpillars. The results showed a significant reduction in caterpillar weight gain compared to untreated controls, demonstrating the efficacy of 8-MSO as a natural insecticide .

Data Summary

Q & A

Q. What temporal dynamics are observed in this compound accumulation during pathogen response?

- Answer : In Arabidopsis, LC/MS data show a significant increase from 0.92 (0 dpi) to 5.30 (3 dpi) relative units post-pathogen inoculation (p = 0.19). This suggests delayed induction, potentially linked to defense signaling cascades. Experimental design should include multiple time points to capture transient responses .

Q. How do jasmonate signaling pathways regulate the biosynthesis of this compound?

- Answer : Methyljasmonate (MeJA) treatments induce a 1.5- to 3-fold increase in aliphatic glucosinolates, including 8-methylsulfinyl-n-octyl, via upregulation of CYP79 enzymes. However, indole glucosinolates are more responsive, highlighting pathway specificity. Use mutants like coi1 (jasmonate-insensitive) to validate signaling dependencies .

Advanced Research Questions

Q. What genetic loci (QTLs) influence the structural outcomes of this compound activation?

- Answer : QTL mapping in Arabidopsis RIL populations identified three loci affecting nitrile formation during hydrolysis. Epistatic interactions further modulate outcomes, emphasizing the need for multi-locus genetic models. HIFs (Heterogeneous Inbred Families) can isolate allele-specific effects .

Q. How do tissue-specific and systemic induction patterns differ for this compound?

- Answer : Roots generally have higher glucosinolate diversity, but aliphatic glucosinolates like 8-methylsulfinyl-n-octyl show stronger induction in shoots under jasmonate treatment. Contrasting responses in roots vs. shoots necessitate tissue-specific sampling and transcriptomic profiling (e.g., RT-PCR for biosynthetic genes) .

Q. What experimental approaches reconcile contradictory data on environmental vs. genetic control of aliphatic glucosinolates?

- Answer : While reports MeJA-induced increases in this compound, notes minimal aliphatic glucosinolate changes during pathogen response. To resolve this, conduct factorial experiments combining genetic (e.g., mpk4 mutants) and environmental (e.g., MeJA + pathogen) variables. Meta-analysis of p-values and effect sizes across studies is recommended .

Q. How do genotype-environment interactions affect this compound content in Brassica species?

- Answer : In Chinese cabbage, genotypic effects explain ~70% of glucosinolate variation, but environment (e.g., sulfur availability) modulates expression. Use nested ANOVA designs with replicated field trials to partition variance. Genome-wide association studies (GWAS) can identify environment-responsive alleles .

Q. What are the kinetic parameters for myrosinase-mediated hydrolysis of this compound?

- Answer : Use HPLC to track substrate depletion and product formation simultaneously. Nonlinear regression of reaction progress curves (e.g., Lambert W function) provides V₀ (initial velocity) and Kₘ values. Compare with natural glucosinolates to assess enzyme specificity .

Methodological Notes

- Extraction Protocols : Prioritize cold solvents and avoid prolonged heating to prevent degradation .

- Statistical Frameworks : Linear mixed-effect models (e.g., in R) account for batch effects in multi-environment studies .

- Genetic Tools : Leverage Arabidopsis RIL populations and HIFs for QTL validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.